molecular formula C20H20N2O3 B2977640 3-methyl-N-(4-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide CAS No. 346455-67-2

3-methyl-N-(4-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide

Cat. No. B2977640
CAS RN: 346455-67-2
M. Wt: 336.391
InChI Key: AELDAMOGYZQRRC-UHFFFAOYSA-N
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Description

3-methyl-N-(4-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide, also known as MMF, is a synthetic compound that belongs to the class of benzofuran derivatives. MMF has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

One study focused on the disposition and metabolism of a related compound, SB-649868, which is an orexin 1 and 2 receptor antagonist being developed for the treatment of insomnia. The study found that the compound and its metabolites were eliminated primarily through feces, with minor urinary excretion. Metabolism involved oxidation of the benzofuran ring, leading to various metabolites including a principal one identified in excreta. This research highlights the metabolic pathways and elimination processes of benzofuran derivatives in humans, providing insights into their pharmacokinetics (Renzulli et al., 2011).

Antimicrobial and Antitumor Activities

Another study synthesized a compound with a similar structure, focusing on its crystal structure and biological activity. The compound showed effective inhibition against the proliferation of cancer cell lines, indicating potential for antitumor applications (Lu et al., 2017). Similarly, derivatives of 1,2,4-triazole containing the morpholine moiety were synthesized and found to possess antimicrobial activities, suggesting their use in combating microbial infections (Sahin et al., 2012).

Anti-Inflammatory Properties

Research on peripheral benzodiazepine receptors explored compounds for their anti-inflammatory effects in mouse models. This study demonstrated the potential of certain ligands to inhibit oedema formation, indicating their role in anti-inflammatory responses (Torres et al., 1999).

properties

IUPAC Name

3-methyl-N-(4-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-17-4-2-3-5-18(17)25-19(14)20(23)21-15-6-8-16(9-7-15)22-10-12-24-13-11-22/h2-9H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELDAMOGYZQRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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